

# spectroscopic analysis of sodium triphenylborane hydroxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium;triphenylborane;hydroxide

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An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Triphenylborane Hydroxide

For Researchers, Scientists, and Drug Development Professionals

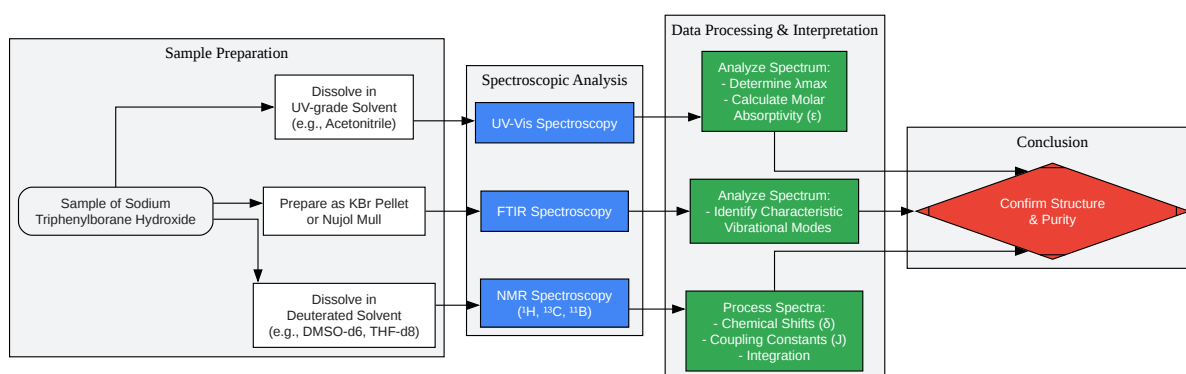
This technical guide provides a comprehensive overview of the spectroscopic analysis of sodium triphenylborane hydroxide. It includes detailed experimental protocols, quantitative data summaries, and a logical workflow for the characterization of this important organoboron reagent.

## Introduction

Sodium triphenylborane hydroxide, with the chemical formula  $C_{18}H_{16}BNaO$  and CAS number 12113-07-4, is the adduct formed between the Lewis acid triphenylborane and sodium hydroxide.[1][2][3][4] Triphenylborane itself is a powerful Lewis acid and is often supplied as this more stable hydroxide adduct to protect it from rapid hydrolysis.[5] A thorough spectroscopic characterization is essential for verifying the identity, purity, and stability of this reagent prior to its use in sensitive applications, including organic synthesis and catalysis. This guide outlines the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample purported to be sodium triphenylborane hydroxide.



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Caption: Experimental workflow for the spectroscopic characterization of sodium triphenylborane hydroxide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of sodium triphenylborane hydroxide in solution. Key nuclei to probe are <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B. The formation of the four-coordinate borate anion from the three-coordinate triphenylborane results in characteristic changes in the chemical shifts, particularly for the <sup>11</sup>B nucleus.

## Predicted Quantitative NMR Data

The following table summarizes the expected chemical shifts for sodium triphenylborane hydroxide based on data for related compounds and the expected electronic effects of hydroxide coordination.

Nucleus	Predicted Chemical Shift ( $\delta$ ) / ppm	Solvent	Notes
$^1\text{H}$	7.0 - 7.5	DMSO- $\text{d}_6$	Complex multiplet pattern for the phenyl protons. The ortho, meta, and para protons will likely have distinct, albeit overlapping, signals.
$^{13}\text{C}$	125 - 140	DMSO- $\text{d}_6$	Multiple signals are expected for the phenyl carbons (ipso, ortho, meta, para). The ipso-carbon attached to boron will show a characteristic broadness or splitting due to coupling with the boron nucleus.
$^{11}\text{B}$	+2 to +8	THF- $\text{d}_8$	The signal is expected to be significantly upfield compared to trigonal triphenylborane (which appears around +60 ppm). This upfield shift is indicative of a tetracoordinate boron center. <sup>[6]</sup> A relatively sharp signal is expected.

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of the sodium triphenylborane hydroxide sample.
  - Transfer the sample to a clean, dry NMR tube.
  - Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or THF- $d_8$ ). The choice of solvent is critical due to the compound's reactivity.
  - Cap the NMR tube and gently agitate until the sample is fully dissolved.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Tune and shim the instrument for the chosen solvent.
  - Acquire standard  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra.
  - For  $^{11}\text{B}$  NMR, use a dedicated boron probe or a broadband probe tuned to the  $^{11}\text{B}$  frequency. A proton-decoupled spectrum ( $^{11}\text{B}\{^1\text{H}\}$ ) is typically acquired.
- Data Acquisition Parameters:
  - $^1\text{H}$  NMR: Spectral width of ~15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
  - $^{13}\text{C}$  NMR: Spectral width of ~200 ppm, relaxation delay of 2-5 seconds, >1024 scans.
  - $^{11}\text{B}$  NMR: Spectral width of ~200 ppm, relaxation delay of 1 second, 128-256 scans.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes present in the molecule. The transition from a trigonal planar  $\text{BPh}_3$  to a tetrahedral  $[\text{BPh}_3(\text{OH})]^-$  species leads to changes in the B-C vibrational modes.

## Predicted Quantitative IR Data

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Notes
~3600 - 3400 (broad)	O-H stretch	Characteristic of the hydroxide group bonded to the boron atom. The peak is often broad due to hydrogen bonding in the solid state.
~3100 - 3000	Aromatic C-H stretch	Sharp peaks characteristic of the phenyl groups.
~1600, ~1480, ~1430	Aromatic C=C stretch	Strong absorptions from the phenyl rings.
~1100 - 1000	B-O stretch	A strong band indicative of the boron-oxygen single bond.
~750 - 700	Aromatic C-H bend (out-of-plane)	Strong absorptions characteristic of monosubstituted benzene rings.

## Experimental Protocol for FTIR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (~1-2 mg) of the sodium triphenylborane hydroxide sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
  - Ensure a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic phenyl rings.

### Predicted Quantitative UV-Vis Data

Parameter	Predicted Value	Solvent	Notes
$\lambda_{\text{max}}$	~260 - 280 nm	Acetonitrile or Methanol	Corresponds to the $\pi \rightarrow \pi^*$ electronic transitions of the phenyl groups. Fine structure may be observed.

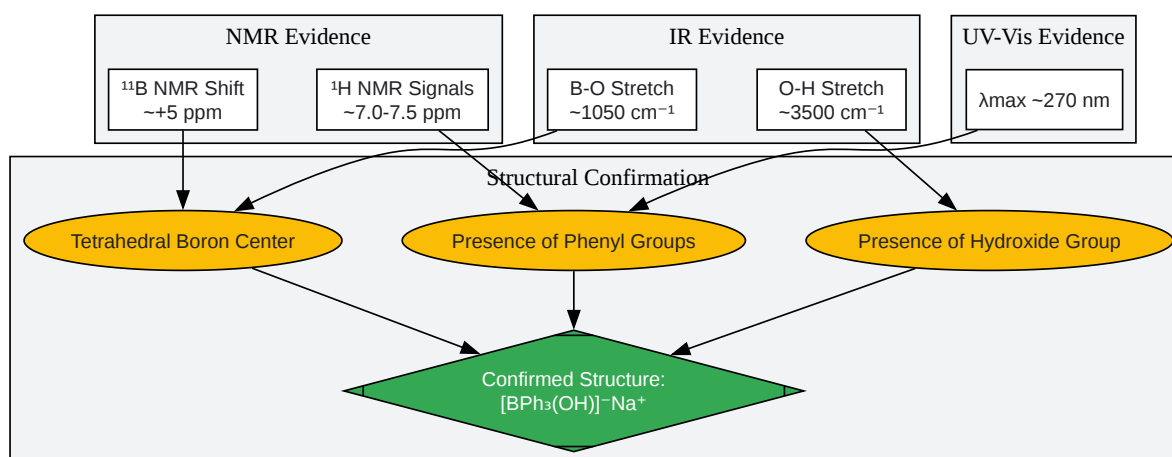
## Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of sodium triphenylborane hydroxide of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as acetonitrile or methanol.
  - From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of  $10^{-4}$  to  $10^{-5}$  M.
- Data Acquisition:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the pure solvent to be used as the reference.

- Fill a matching quartz cuvette with the sample solution.
- Record the absorption spectrum over a range of approximately 200 to 400 nm.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Logical Relationships in Spectroscopic Data

The interpretation of the spectroscopic data relies on the logical correlation between the different techniques to confirm the structure of the adduct.



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Caption: Logical relationships between spectroscopic data and structural features.

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- To cite this document: BenchChem. [spectroscopic analysis of sodium triphenylborane hydroxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084326#spectroscopic-analysis-of-sodium-triphenylborane-hydroxide]

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